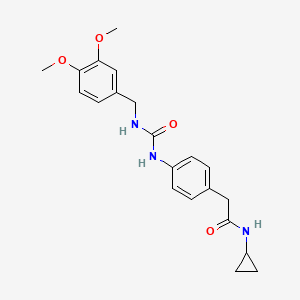

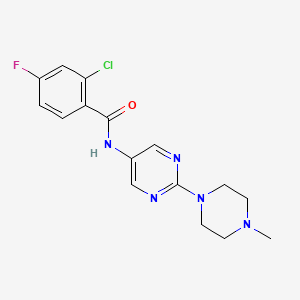

N-cyclopropyl-2-(4-(3-(3,4-dimethoxybenzyl)ureido)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclopropyl-2-(4-(3-(3,4-dimethoxybenzyl)ureido)phenyl)acetamide, also known as CP-96345, is a novel and potent inhibitor of the protein kinase C (PKC) enzyme. PKC is a critical regulator of many cellular processes, including cell growth, differentiation, and apoptosis. CP-96345 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Applications De Recherche Scientifique

Bioactive Metabolites of Marine Actinobacterium

Marine actinobacteria, such as Streptomyces sp. , have been shown to produce bioactive metabolites with potential therapeutic applications. For example, compounds isolated from these bacteria, including various acetamides and ureido derivatives, have demonstrated cytotoxic activities in biological assays, suggesting their potential in drug discovery and development for treating diseases like cancer (Sobolevskaya et al., 2007).

Pharmacological Properties of Ureido-acetamides

Research into ureido-acetamides, a class of compounds that includes various non-peptide cholecystokinin-B (CCKB) receptor antagonists, has highlighted their pharmacological significance. These compounds, such as RP 69758 and RP 71483, display high affinity for CCKB receptors and have shown promising results in inhibiting gastric acid secretion and neuronal firing, indicating potential applications in treating gastrointestinal disorders and neurological conditions (Bertrand et al., 1994).

Electron Impact Induced Cyclization

Studies on the cyclization of ortho-cyclopropylphenylacetamides under electron impact conditions have provided insights into chemical synthesis techniques and the generation of novel compounds with potential research and therapeutic applications. These cyclization reactions highlight the versatility of cyclopropyl groups in synthesizing complex molecular structures (Lebedev et al., 1998).

Analgesic and Anti-Inflammatory Activities

The synthesis and study of compounds such as (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-acetamides have demonstrated significant analgesic and anti-inflammatory activities, pointing towards their potential in developing new pain relief and anti-inflammatory drugs (Yusov et al., 2019).

Chemoselective Acetylation

The chemoselective acetylation of amino groups, as studied in the synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, showcases the importance of chemical synthesis techniques in drug development and the exploration of therapeutic compounds (Magadum & Yadav, 2018).

Propriétés

IUPAC Name |

N-cyclopropyl-2-[4-[(3,4-dimethoxyphenyl)methylcarbamoylamino]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4/c1-27-18-10-5-15(11-19(18)28-2)13-22-21(26)24-17-6-3-14(4-7-17)12-20(25)23-16-8-9-16/h3-7,10-11,16H,8-9,12-13H2,1-2H3,(H,23,25)(H2,22,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNDFUKKHUOSBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![allyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2387471.png)

![5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-ylmethanamine](/img/structure/B2387473.png)

![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2387474.png)

![2-({1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2387481.png)

![N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2387485.png)

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2387488.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl-quinazolin-4-ylamino]acetic acid](/img/structure/B2387490.png)

![2-(1-{3-[4-((1E)Prop-1-enyl)-2-methoxyphenoxy]propyl}benzimidazol-2-yl)propan-2-ol](/img/structure/B2387492.png)